molecular formula C21H25N3O5S B2859612 N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1251680-80-4

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2859612
CAS No.: 1251680-80-4
M. Wt: 431.51
InChI Key: YWHSUWHULSZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a piperidinyl sulfonyl group, and a dihydropyridinyl acetamide moiety.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-8-11-24(12-9-15)30(28,29)19-7-4-10-23(21(19)27)14-20(26)22-18-6-3-5-17(13-18)16(2)25/h3-7,10,13,15H,8-9,11-12,14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHSUWHULSZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, piperidine, and sulfonyl chloride. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound with the molecular formula C21H24N2O4S and a molecular weight of approximately 431.51 g/mol. It is characterized by a unique structure featuring an acetylphenyl group, a piperidinyl sulfonyl group, and a dihydropyridinyl acetamide moiety.

Scientific Research Applications

This compound is investigated for its use in chemistry, biology, medicine, and industry.

  • Chemistry this compound serves as a reagent in organic synthesis and as a building block for creating complex molecules.
  • Biology The compound is studied for its potential biological activity and its effects on various cellular processes. Potential mechanisms include enzyme inhibition. The compound has demonstrated promise in inhibiting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Medicine It is also investigated for potential therapeutic applications, such as drug development for treating diseases.
  • Industry this compound is utilized in the production of specialty chemicals and materials.

Potential mechanisms

The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the specific application and context of use.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biological Activity

N-(3-acetylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • An acetylphenyl group
  • A piperidinyl sulfonyl group
  • A dihydropyridinyl acetamide moiety

The molecular formula is C21H24N2O4SC_{21}H_{24}N_{2}O_{4}S with a molecular weight of approximately 431.51 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of specific receptors or enzymes, leading to diverse biological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

1. Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties by inhibiting AChE activity. This inhibition can help maintain higher levels of acetylcholine, potentially improving cognitive function.

2. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeAssessed EffectReference
Acetylcholinesterase InhibitionIC50 = 46.42 µM (BChE)
Antimicrobial ActivityActive against E. coli and S. aureus
NeuroprotectivePotential improvement in cognitive function

Notable Research Findings:

A study evaluated the compound's ability to inhibit AChE and BChE, showing significant inhibitory effects comparable to established inhibitors like physostigmine . Additionally, the compound's structural analogs were tested for their antimicrobial efficacy against several pathogens, yielding promising results .

Q & A

Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions, starting with intermediates like acetylphenyl and piperidinyl sulfonyl precursors. Key steps include sulfonation of the piperidine moiety, coupling with the dihydropyridinone core, and final acetamide formation. Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 60–80°C, and catalysts like K₂CO₃) critically impact yield and purity. For example, anhydrous conditions are essential during sulfonyl chloride coupling to avoid hydrolysis . Optimization via Design of Experiments (DoE) can systematically address variables like solvent polarity and stoichiometry .

Basic: Which characterization techniques are essential to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is mandatory to verify the acetylphenyl proton environment (δ 2.5–2.7 ppm) and sulfonyl group integration. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (C₂₁H₂₅N₃O₅S, ~431.51 g/mol). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) for the acetamide and dihydropyridinone moieties . X-ray crystallography, though less common, resolves ambiguities in stereochemistry for analogs .

Advanced: How can contradictory biological activity data (e.g., enzyme inhibition vs. inactivity) be resolved?

Discrepancies often arise from assay conditions (e.g., pH, cofactors) or compound purity. For example, if a study reports inconsistent kinase inhibition, validate:

  • Purity : Use HPLC (≥95% purity) to rule out impurities.
  • Solubility : Test in assay buffers (e.g., DMSO concentration ≤0.1%).
  • Assay specificity : Include positive controls (e.g., staurosporine for kinases) and competitive binding assays.
    Cross-reference structural analogs (e.g., N-(3-methoxyphenyl) derivatives) to identify substituent-specific activity trends .

Advanced: What strategies optimize bioavailability given this compound’s logP (~2.5)?

The compound’s moderate lipophilicity may limit aqueous solubility. Strategies include:

  • Prodrug design : Introduce phosphate esters on the acetylphenyl group for transient solubility.
  • Co-crystallization : Use co-formers like succinic acid to enhance dissolution rates.
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to bypass efflux pumps .

Basic: What functional groups contribute to its potential as an enzyme inhibitor?

  • Sulfonyl group : Acts as a hydrogen bond acceptor, targeting catalytic residues (e.g., serine in proteases).
  • Acetamide : Stabilizes binding via van der Waals interactions.
  • Dihydropyridinone : Mimics ATP ribose in kinase binding pockets.
    Comparisons to N-methylpiperidin-4-one derivatives suggest the 4-methylpiperidinyl sulfonyl group enhances selectivity over off-target enzymes .

Advanced: How to design SAR studies for derivatives targeting improved potency?

Structure-Activity Relationship (SAR) studies should focus on:

  • Piperidine substitution : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to probe steric effects.
  • Acetylphenyl modification : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking.
  • Dihydropyridinone oxidation : Test 2-oxo vs. 2-thioxo analogs for redox stability.
    Use molecular docking (e.g., AutoDock Vina) to prioritize candidates .

Basic: What are common pitfalls in scaling up synthesis from mg to gram scale?

  • Exothermic reactions : Sulfonation steps may require gradual reagent addition and cooling.
  • Intermediate purification : Column chromatography becomes impractical; switch to recrystallization or extraction.
  • Catalyst poisoning : Trace moisture deactivates Pd catalysts in coupling steps—use molecular sieves .

Advanced: How to validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment.
  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target.
  • Knockdown/overexpression : Use siRNA or CRISPR to confirm phenotype rescue .

Basic: What safety precautions are required for handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential sulfonyl chloride byproducts.
  • Waste disposal : Neutralize acidic/basic waste before disposal. Refer to SDS analogs (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) for guidance .

Advanced: How to resolve crystallinity issues for X-ray structure determination?

  • Solvent screening : Test mixed solvents (e.g., DCM:hexane) for slow evaporation.
  • Temperature gradients : Crystallize at 4°C to slow nucleation.
  • Seeding : Introduce microcrystals of structurally similar compounds (e.g., N-(4-chlorophenyl) analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.